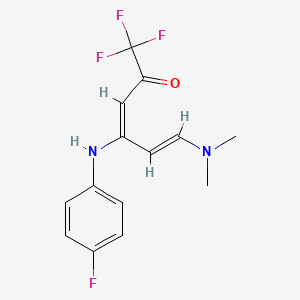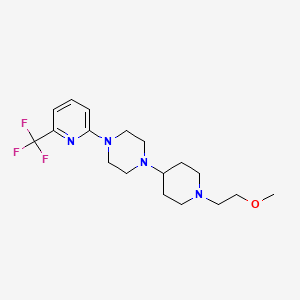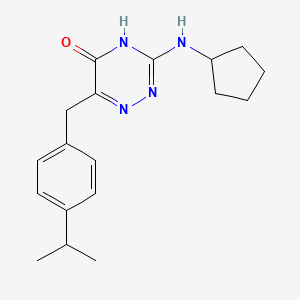
1-(2,6-Dimethoxypyridin-3-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2,6-Dimethoxypyridin-3-yl)ethanol” is a chemical compound with the CAS Number: 1207739-92-1. It has a molecular weight of 183.21 and its IUPAC name is 1-(2,6-dimethoxypyridin-3-yl)ethan-1-ol .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C9H13NO3 . The InChI code for this compound is 1S/C9H13NO3/c1-6(11)7-4-5-8(12-2)10-9(7)13-3/h4-6,11H,1-3H3 .Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 183.21 .Wissenschaftliche Forschungsanwendungen
Kinetic Studies and Oxidation Mechanisms
A study on the kinetics of oxidation of lignin model compounds by chlorine dioxide explored how these compounds, similar to 1-(2,6-Dimethoxypyridin-3-yl)ethanol, undergo oxidation. The research aimed to understand the chlorination and oxidation reactions in such compounds, indicating their potential application in environmental pollution control related to elemental chlorine-free (ECF) bleaching processes in the pulp industry (Nie et al., 2014).
Protective Groups in Polymer Chemistry
2-(Pyridin-2-yl)ethanol, with properties similar to this compound, was shown to serve effectively as a protecting group for carboxylic acids. This study highlights its application in creating polymers with complex architectures, suggesting the potential utility of this compound in polymer synthesis and modification (Elladiou & Patrickios, 2012).
Catalysts in Polymerization
Research on primary and secondary alcohol adducts of 1,3-dimesitylimidazolin-2-ylidene showed that these compounds act as effective single-component catalysts/initiators for the ring-opening polymerization of lactide, indicating the potential role of this compound in similar catalytic processes (Csihony et al., 2005).
Water Oxidation Catalysis
A study on Ru complexes for water oxidation demonstrated the effectiveness of certain complexes in catalyzing the oxidation of water, suggesting a potential application area for this compound in developing efficient catalysts for renewable energy technologies (Zong & Thummel, 2005).
Enantioselective Synthesis
The chemoenzymatic synthesis of optically active derivatives, like (R)-1-(pyridin-3-yl)-2-aminoethanol, a component of beta3-adrenergic receptor agonists, from related compounds showcases the application of this compound in pharmaceutical syntheses, contributing to the development of therapeutics (Perrone et al., 2006).
Surface Chemistry and Self-Assembly
Research on the self-assembly of pyridine-terminated thiol monolayers on Au(111) surfaces provides insights into the molecular-level interactions and assembly of such compounds, suggesting potential applications of this compound in nanotechnology and surface engineering (Silien et al., 2009).
Eigenschaften
IUPAC Name |
1-(2,6-dimethoxypyridin-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-6(11)7-4-5-8(12-2)10-9(7)13-3/h4-6,11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUBJWFVFSZDJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=C(C=C1)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-bromo-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2710279.png)
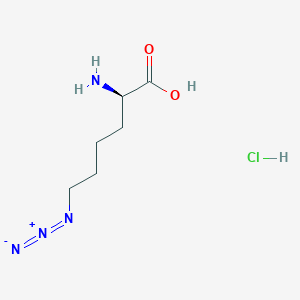
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B2710281.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2710282.png)
![(E)-methyl 2-(4-fluoro-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2710284.png)
![Tert-butyl 4-[(E)-3-amino-3-oxoprop-1-enyl]piperidine-1-carboxylate](/img/structure/B2710287.png)
![6-[4-(1H-Benzimidazol-2-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2710290.png)
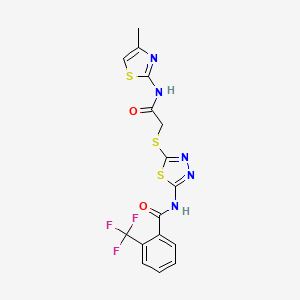
![3-(4-methoxyphenyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2710293.png)
![N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-[4-[(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenoxy]benzamide](/img/structure/B2710294.png)
![(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-fluoroanilino)prop-2-en-1-one](/img/structure/B2710295.png)
